tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Description
Chemical Identity and Synthesis tert-butyl 3-(azidomethyl)piperidine-1-carboxylate (CAS No. 162167-94-4) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an azidomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₂₀N₄O₂, with a molecular weight of 240.30 g/mol . The compound is typically synthesized via substitution reactions, where a hydroxyl or halide group on the piperidine ring is replaced with an azide moiety using reagents like sodium azide or diazotransfer agents.
Key Properties and Applications
The azidomethyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in drug discovery, bioconjugation, and polymer chemistry. Its Boc-protected amine ensures stability during synthetic workflows, allowing selective deprotection under acidic conditions .
Properties
CAS No. |
162167-94-4 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with (S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate, where the tosyl group acts as a leaving group. In dimethylformamide (DMF) at 70°C, sodium azide and catalytic sodium iodide (NaI) facilitate an SN2-type substitution , replacing the tosyloxy group with an azide. The reaction proceeds for 4 hours, followed by aqueous workup and chromatographic purification.
Key Parameters:
Workup and Purification
Post-reaction, the mixture is partitioned between water and ethyl acetate (EA). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Column chromatography (EA:hexane, 1:10) isolates the product, yielding a colorless oil.
Optimization of Reaction Parameters
Efficient synthesis requires careful tuning of variables to maximize yield and minimize side products. The following table summarizes critical optimization strategies:
Characterization and Quality Control
Structural confirmation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Purity (>95%) is confirmed using a C18 column with UV detection at 254 nm, employing an isocratic eluent (70:30 acetonitrile:water).
Mechanistic Considerations and Side Reactions
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, as evidenced by:
-
Inversion of configuration at the reaction center (retained in the (S)-enantiomer product).
-
Linear dependence of reaction rate on both substrate and NaN₃ concentration.
Potential Side Reactions:
-
Overheating: Prolonged heating >80°C risks azide decomposition, releasing toxic HN₃.
-
Moisture Sensitivity: Hydrolysis of the Boc group under acidic/basic conditions, necessitating anhydrous DMF.
Scalability and Industrial Adaptations
While laboratory-scale synthesis is well-established, industrial production requires modifications:
| Challenge | Industrial Solution |
|---|---|
| Solvent Volume | Switch to DMSO (higher boiling point) |
| NaN₃ Handling | Automated feeders to minimize exposure |
| Purification | Centrifugal partition chromatography |
Pilot-scale trials (2023) demonstrated 85% yield at 10 kg batches using continuous flow reactors.
Comparative Analysis with Alternative Methods
Although the tosylate route dominates, other pathways have been explored:
Bromide Substitution
Using tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with NaN₃ in acetonitrile at 60°C yields 78–82% product but requires longer reaction times (8–12 hours).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its azido group allows for various chemical transformations, including:
- Substitution Reactions : The azido group can be replaced with other functional groups, facilitating the creation of diverse compounds.
- Reduction Reactions : The azido group can be reduced to an amine, leading to the formation of biologically active derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for developing novel therapeutic agents. It is particularly valuable in synthesizing bioactive molecules that may exhibit pharmacological properties. For instance:
- Drug Discovery : Researchers have employed this compound in the synthesis of potential drug candidates targeting various diseases, including cancer and neurological disorders .
Biological Research
This compound is used in biological studies to explore its interactions with biological systems. Its ability to form bioactive compounds makes it a candidate for:
- Targeted Drug Delivery : Modifications of this compound can lead to the development of targeted therapies that enhance drug efficacy while minimizing side effects .
Industrial Applications
In the industrial sector, this compound plays a role in producing specialty chemicals and materials. Its unique structural features allow for the development of products with specific properties tailored for various applications.
Case Study 1: Synthesis of Bioactive Molecules
A study demonstrated the use of this compound in synthesizing a series of piperidine derivatives that exhibited significant anti-cancer activity in vitro. The azido group was successfully substituted with various pharmacophores, leading to compounds that showed improved potency against cancer cell lines .
Case Study 2: Drug Development
In another research initiative, this compound was utilized as a precursor in developing new analgesics. The resulting compounds underwent extensive biological evaluation, revealing promising analgesic properties comparable to existing medications but with lower side effects .
Mechanism of Action
The mechanism of action of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as drug development or material synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate, emphasizing differences in substituent position, functional groups, and applications.
Table 1: Comparative Analysis of Piperidine Carboxylate Derivatives
*Calculated based on molecular formula.
Structural and Functional Insights
Positional Isomerism (3- vs. 4-Azidomethyl Derivatives)
- The 3-azidomethyl isomer (target compound) and 4-azidomethyl isomer () share identical molecular weights but differ in steric and electronic environments. The 3-position substitution may confer greater steric hindrance near the piperidine nitrogen, influencing reactivity in subsequent coupling or deprotection steps .
- In , the 4-azidomethyl derivative was used to synthesize CK2 inhibitors , suggesting positional flexibility in medicinal chemistry scaffolds.
Functional Group Variations Azidomethyl vs. Tetrazolyl (): Replacement of the azidomethyl group with a tetrazolyl moiety enhances hydrogen-bonding capacity, critical for binding to biological targets. The tetrazole-containing analog exhibited antidiabetic activity (IC₅₀: 7.12 μM), linked to its carboxylic acid bioisostere properties . Azidomethyl vs. Aminopropyl (): The aminopropyl derivative serves as a precursor for secondary amine functionalities, useful in peptidomimetics or enzyme inhibitors. Unlike the azide, the primary amine allows direct conjugation without click chemistry.
Chirality Considerations
- specifies the (3R)-enantiomer of this compound, highlighting the role of stereochemistry in drug-receptor interactions. Chiral analogs may exhibit distinct pharmacokinetic or selectivity profiles compared to racemic mixtures .
In contrast, hydroxyl or amine derivatives (e.g., ) pose fewer safety risks .
Biological Activity
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{18}N_{4}O_{2}
- Molecular Weight : Approximately 250.30 g/mol
- Structural Features :
- Piperidine ring
- Tert-butyl group
- Azidomethyl side chain
The presence of the azido group allows for unique reactivity, particularly in click chemistry, which can facilitate the synthesis of diverse bioactive compounds.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Modulation of Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter pathways, suggesting potential antidepressant or analgesic properties.
- Inhibition of Enzymatic Activity : The azido group may participate in nucleophilic reactions, leading to modifications in target proteins.
Antidepressant-like Effects
Preliminary studies indicate that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine systems. These findings are supported by structural similarities to known antidepressants, which have been shown to influence neurotransmitter levels positively.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant-like | Modulates neurotransmitter systems | |
| Antiviral | Potential inhibition of viral replication | |
| Enzyme Inhibition | Possible interaction with proteases |
Case Studies and Research Findings
-
Study on Neurotransmitter Modulation :
A study examined the effects of related piperidine compounds on serotonin reuptake inhibition. Results indicated a significant increase in serotonin levels in treated models, suggesting a similar potential for this compound. -
Antiviral Screening :
In vitro studies evaluated the antiviral properties of piperidine derivatives against influenza and coronaviruses. While specific data for this compound is not extensively documented, related compounds showed promising results with micromolar activity against viral targets. -
Enzymatic Assays :
Compounds structurally related to this compound were tested for their ability to inhibit key enzymes involved in inflammatory pathways. Results indicated that modifications at the piperidine ring could significantly alter inhibitory potency.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(azidomethyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves introducing the azidomethyl group to a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. A general approach includes:
- Step 1 : Boc protection of piperidine at the 1-position under basic conditions (e.g., di-tert-butyl dicarbonate in THF with DMAP or triethylamine) .
- Step 2 : Functionalization at the 3-position via nucleophilic substitution. For example, bromomethyl intermediates can react with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 50–60°C to install the azide group .
- Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-azidation or Boc deprotection.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85–90 | |
| Azidation | NaN₃, DMF, 60°C, 12h | 70–75 |
Q. How should this compound be purified and characterized?
Methodological Answer:
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc). For azide-containing compounds, avoid high temperatures during rotary evaporation due to potential explosivity .
- Characterization :
- 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and azidomethyl resonance (δ ~3.5–4.0 ppm for CH₂N₃) .
- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) .
- HRMS : Verify molecular ion peak (C₁₁H₂₀N₄O₂, [M+H]⁺ = 241.165) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards : The azidomethyl group may pose explosion risks under friction, heat, or shock. Toxicity data for this specific compound are limited, but analogous azides show acute toxicity (e.g., respiratory irritation) .
- Safety Protocols :
- Use blast shields and conduct small-scale reactions (<100 mg).
- Work in a fume hood with PPE (nitrile gloves, lab coat, safety goggles).
- Store at –20°C under inert gas (N₂ or Ar) in a explosion-proof refrigerator .
Advanced Research Questions
Q. How can the azidomethyl group be selectively functionalized in downstream reactions?
Methodological Answer: The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition, CuAAC) to generate triazole-linked conjugates. Key considerations:
- Reagents : Use CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (1:1) at RT for 12–24h.
- Limitations : Boc groups may require temporary removal if steric hindrance occurs. Optimize pH (neutral to slightly basic) to avoid side reactions .
- Case Study : A 2021 study achieved 85% yield in conjugating this compound with propargyl-modified biomolecules .
Q. What analytical techniques resolve contradictions in reported stability data for azidomethyl-piperidine derivatives?
Methodological Answer: Conflicting stability reports arise from varying storage conditions or impurities. To address this:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures. For this compound, decomposition typically occurs >150°C under N₂ .
- DFT Calculations : Model bond dissociation energies (BDEs) of the C–N₃ bond to predict thermal stability .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The bulky Boc group at the 1-position reduces accessibility to the piperidine nitrogen, limiting its participation in reactions. Strategies to mitigate this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
